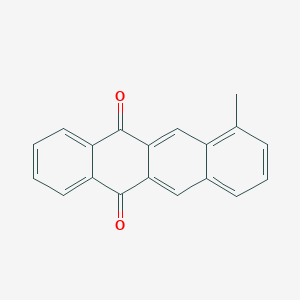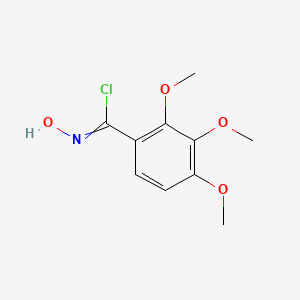
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl precursor. One common method involves the radical trifluoromethylation of benzyl derivatives . The pyrrolidine ring can be synthesized through various strategies, including ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex reaction intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that stabilize the reaction intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Its derivatives might exhibit pharmacological properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . The pyrrolidine ring’s stereochemistry also plays a crucial role in determining the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the trifluoromethylbenzyl group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, altering its reactivity and biological profile.
Prolinol: A simpler derivative with a hydroxyl group, used in different contexts in medicinal chemistry.
Uniqueness
3-(Trifluoromethyl)benzyl 2-Hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where such modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C13H12F3NO4 |
|---|---|
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)phenyl]methyl 2-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)9-3-1-2-8(6-9)7-21-11(19)12(20)5-4-10(18)17-12/h1-3,6,20H,4-5,7H2,(H,17,18) |
InChI-Schlüssel |
BBOFGJCOEMZZLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1=O)(C(=O)OCC2=CC(=CC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)








![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)


